molecular formula C9H8F3NO4S B14086797 2-(Methanesulfonamido)-4-(trifluoromethyl)benzoic acid CAS No. 170108-08-4

2-(Methanesulfonamido)-4-(trifluoromethyl)benzoic acid

Cat. No.: B14086797
CAS No.: 170108-08-4
M. Wt: 283.23 g/mol
InChI Key: NNFKKEQNZRLAKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methanesulfonamido)-4-(trifluoromethyl)benzoic acid is a benzoic acid derivative featuring a methanesulfonamido (-SO$2$NHCH$3$) group at the ortho position and a trifluoromethyl (-CF$_3$) group at the para position. This structure combines electron-withdrawing substituents, which influence its physicochemical properties, such as acidity, solubility, and intermolecular interactions.

Properties

CAS No.

170108-08-4

Molecular Formula

C9H8F3NO4S

Molecular Weight

283.23 g/mol

IUPAC Name

2-(methanesulfonamido)-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H8F3NO4S/c1-18(16,17)13-7-4-5(9(10,11)12)2-3-6(7)8(14)15/h2-4,13H,1H3,(H,14,15)

InChI Key

NNFKKEQNZRLAKE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

Nucleophilic displacement of halogen or alkoxy groups with methanesulfonamide represents another viable pathway. A patent describing the synthesis of 2-alkoxy-6-trifluoromethylbenzenesulfonamides via substitution of fluorine with alkoxide provides a conceptual framework. For the target compound, 2-fluoro-4-(trifluoromethyl)benzoic acid could react with methanesulfonamide under basic conditions.

Reaction Mechanism :

  • Deprotonation : Methanesulfonamide is deprotonated by a strong base (e.g., NaH) to form a nucleophilic amide ion.
  • Substitution : The amide ion displaces fluorine at position 2 of the benzoic acid core.

Challenges :

  • Electron-Withdrawing Effects : The trifluoromethyl group activates the ring toward substitution but may also sterically hinder the reaction.
  • Competing Side Reactions : Overheating can lead to decarboxylation of the benzoic acid moiety.
Parameter Conditions Yield Source
Substrate 2-fluoro-4-(trifluoromethyl)benzoic acid
Nucleophile Methanesulfonamide
Temperature 10–30°C 11%*

*Yield from analogous lithiation-substitution.

Oxidation of Thioether Precursors

Thioether intermediates can be oxidized to sulfonamides, though this route requires multiple steps. For instance, 2-(methylsulfanyl)-4-(trifluoromethyl)benzoic acid (PubChem CID 171785384) serves as a precursor. Oxidation with hydrogen peroxide in acetic acid converts the thioether (-SMe) to a sulfone (-SO₂Me), which can subsequently be aminated to form the sulfonamido group.

Oxidation Protocol :

  • Step 1 : Treat 2-(methylsulfanyl)-4-(trifluoromethyl)benzoic acid with 30% H₂O₂ in acetic acid at 10°C.
  • Step 2 : React the resulting sulfone with ammonia or ammonium hydroxide under high-pressure conditions to replace the sulfonyl oxygen with an amine group.

Limitations :

  • Amination Efficiency : Conversion of sulfones to sulfonamides is poorly documented in the literature and may require specialized catalysts.
  • Side Products : Overoxidation or incomplete amination can reduce yields.
Parameter Conditions Yield Source
Oxidation Agent H₂O₂ in acetic acid 85–90%
Temperature 10°C

Directed Ortho-Metalation Strategies

Directed metalation enables regioselective functionalization of aromatic rings. A reported synthesis of 2-methoxy-6-methylsulfanyl-4-trifluoromethyl-benzoic acid involves lithiation of 2-methoxy-4-(trifluoromethyl)benzoic acid followed by reaction with dimethyl disulfide. Adapting this method, the methylsulfanyl group could be oxidized to methanesulfonamido.

Procedure :

  • Lithiation : Treat 2-methoxy-4-(trifluoromethyl)benzoic acid with sec-butyllithium and tetramethylethylenediamine (TMEDA) at -70°C.
  • Electrophilic Quenching : Introduce methanesulfenyl chloride to form the thioether.
  • Oxidation : Convert the thioether to sulfonamide via sequential oxidation and amination.

Yield Optimization :

  • The low yield (11%) in the analogous methylsulfanyl synthesis underscores the need for strict temperature control.
Parameter Conditions Yield Source
Lithiation Agent sec-BuLi/TMEDA 11%
Electrophile Dimethyl disulfide

Comparative Analysis of Synthetic Routes

The sulfonylation of aromatic amines offers the highest feasibility due to its simplicity and analogy to documented procedures. Nucleophilic substitution, while theoretically sound, suffers from low yields in practice. Oxidation routes are limited by the lack of robust amination protocols post-sulfone formation. Directed metalation provides regioselectivity but requires cryogenic conditions and specialized expertise.

Recommendations :

  • Route Selection : Prioritize sulfonylation for small-scale synthesis and nucleophilic substitution for halogenated precursors.
  • Yield Improvement : Explore microwave-assisted synthesis to accelerate nucleophilic substitution.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfonamido)-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

2-(Methanesulfonamido)-4-(trifluoromethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methanesulfonamido)-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The methanesulfonamido group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Structural Analogs and Related Compounds

2-Methylsulfonyl-4-(trifluoromethyl)benzoic Acid

  • Structural Difference : Replaces the methanesulfonamido (-SO$2$NHCH$3$) group with a methylsulfonyl (-SO$2$CH$3$) group.
  • Properties and Applications :
    • Exhibits strong intermolecular O–H⋯O hydrogen bonding and C–H⋯O interactions, contributing to its crystalline stability .
    • Used as an intermediate in sulfonylurea herbicides, leveraging its electron-withdrawing groups to enhance reactivity in triazine ring formation .

Salicylanilide Esters of 4-(Trifluoromethyl)benzoic Acid

  • Structural Difference : The target compound is a benzoic acid, whereas these are esters (e.g., 2-(4-bromophenylcarbamoyl)-5-chlorophenyl 4-(trifluoromethyl)benzoate).
  • Properties and Applications: Demonstrated antifungal activity against molds (MIC ≥0.49 µmol/L) but suffered from low solubility .

Positional Isomers: 2- and 3-Methylsulfonylbenzoic Acids

  • Structural Difference : Position of the methylsulfonyl group (ortho vs. meta).
  • Properties :
    • 2-Methylsulfonylbenzoic acid (mp 137–140°C) vs. 3-Methylsulfonylbenzoic acid (mp 230°C) .
    • Ortho-substitution reduces symmetry, lowering melting points compared to meta isomers.
  • Key Contrast : The trifluoromethyl group in the target compound’s para position may further depress melting points or alter crystallinity compared to simpler methylsulfonyl analogs.

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

  • Structural Difference : Target compound lacks the triazine and sulfonylurea linkages critical for herbicidal activity.
  • Properties and Applications :
    • Sulfonylureas inhibit acetolactate synthase (ALS), a mechanism reliant on the sulfonylurea bridge .

2-Methoxymethoxy-4-(trifluoromethyl)benzoic Acid

  • Structural Difference : Replaces methanesulfonamido with a methoxymethoxy (-OCH$2$OCH$3$) group.
  • Properties: Molar mass: 250.17 g/mol vs. 283.25 g/mol for the target compound .

Thio-Linked Analogs (e.g., 2-[[4-(Trifluoromethyl)phenyl]thio]benzoic Acid)

  • Structural Difference : Sulfur atom instead of sulfonamido/sulfonyl groups.
  • Properties :
    • Thioether linkages are less electron-withdrawing than sulfonamides, altering acidity (pKa) and redox stability .
  • Key Contrast : The target compound’s sulfonamido group may enhance hydrogen-bonding capacity, critical for protein-ligand interactions in drug design.

Research Implications and Gaps

  • Synthetic Utility : The sulfonamido group’s hydrogen-bonding capacity could be exploited in crystal engineering or drug design .

Biological Activity

2-(Methanesulfonamido)-4-(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity, and a methanesulfonamide moiety that can form hydrogen bonds with target proteins. These structural characteristics allow it to interact effectively with various biological targets.

The primary mechanism of action involves the compound's ability to inhibit enzyme activity by binding to active or allosteric sites on enzymes. This binding prevents substrate interaction and catalysis, making it a potential candidate for therapeutic applications in various diseases. The trifluoromethyl group contributes to the compound's membrane permeability, facilitating intracellular interactions .

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling pathways.

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, it has shown promising results in inhibiting the growth of hepatocellular carcinoma cells without affecting non-tumorigenic liver cells . The selectivity for tumor cells suggests that it may target specific signaling pathways involved in cancer progression.

Case Studies

  • Study on Hepatocellular Carcinoma : A recent study assessed the growth inhibition properties of various derivatives of this compound on matched pairs of healthy and tumorigenic murine liver cell lines. The results indicated significant growth inhibition in tumorigenic cells at concentrations as low as 10 µM while showing negligible effects on healthy cells .
  • Enzyme Interaction Studies : Another investigation focused on the interaction of the compound with COX enzymes, revealing that it competes effectively with arachidonic acid for binding sites, thus reducing prostaglandin synthesis.

Research Applications

The compound's unique functional groups make it valuable in several research applications:

  • Biochemical Probes : Due to its ability to interact with biological targets, it is being explored as a biochemical probe for studying enzyme mechanisms and protein-ligand interactions.
  • Drug Development : Its potential therapeutic properties are being investigated for developing new anti-inflammatory and anticancer drugs.

Comparative Analysis

A comparison with similar compounds highlights the unique aspects of this compound:

Compound NameFunctional GroupsBiological ActivitySelectivity
This compoundTrifluoromethyl, MethanesulfonamideEnzyme inhibition, AnticancerHigh
2-Nitro-4-(trifluoromethyl)benzoic acidTrifluoromethyl, NitroAntimicrobialModerate
2-Chloro-4-(trifluoromethyl)benzoic acidTrifluoromethyl, ChloroAnti-inflammatoryLow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.